

"2-(azepane-1-carbonyl)benzoic acid" cell-based assay development

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Compound of Interest

Compound Name: 2-(azepane-1-carbonyl)benzoic acid

Cat. No.: B183848

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Application Note & Protocol

Title: A Cell-Based Assay for Screening Potential PARP-1 Inhibitors: Evaluating "2-(azepane-1-carbonyl)benzoic acid" in a BRCA2-Deficient Cancer Cell Line

Audience: Researchers, scientists, and drug development professionals.

Introduction

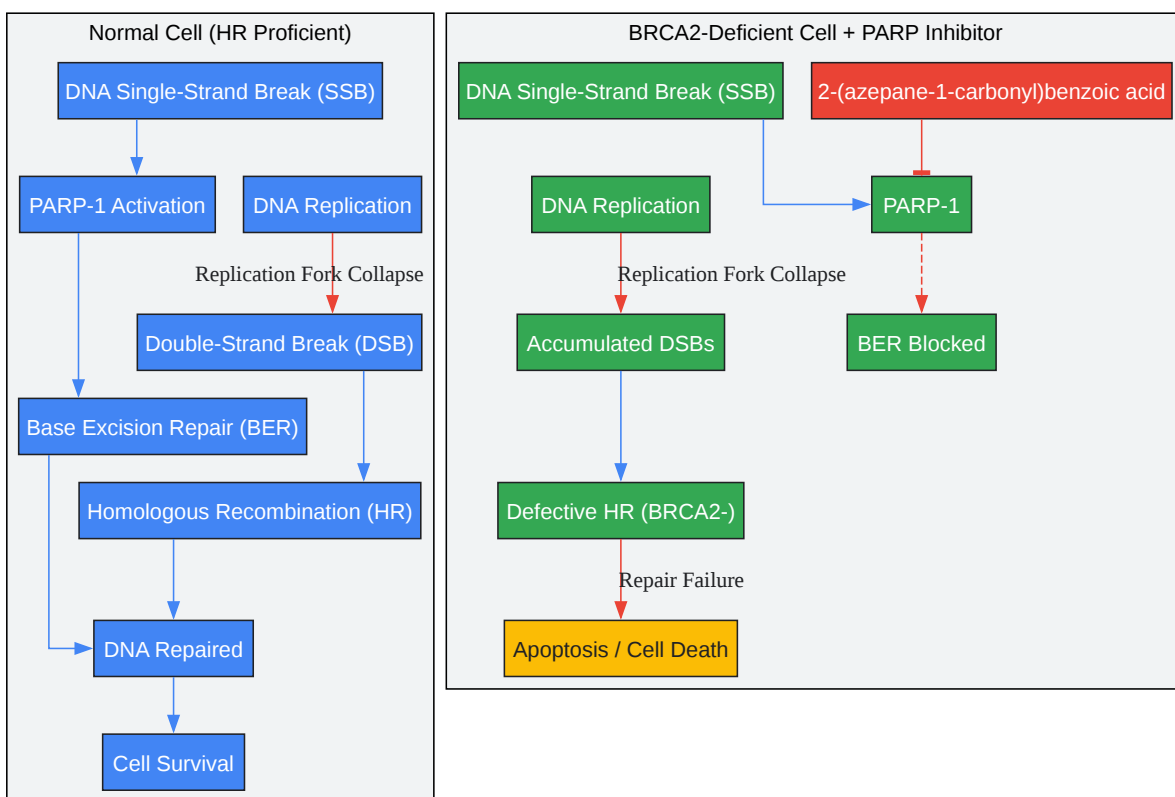
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).^{[1][2]} Inhibition of PARP-1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR), a phenomenon known as synthetic lethality.^{[1][3][4][5][6]} Cancers with mutations in the BRCA1 or BRCA2 genes, which are crucial for HR, are particularly sensitive to PARP inhibitors.^{[3][4]} When PARP is inhibited, SSBs accumulate and are converted to double-strand breaks (DSBs) during DNA replication.^{[1][5]} In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.^[1] This application note describes the development of a cell-based assay to evaluate the potential of "2-(azepane-1-

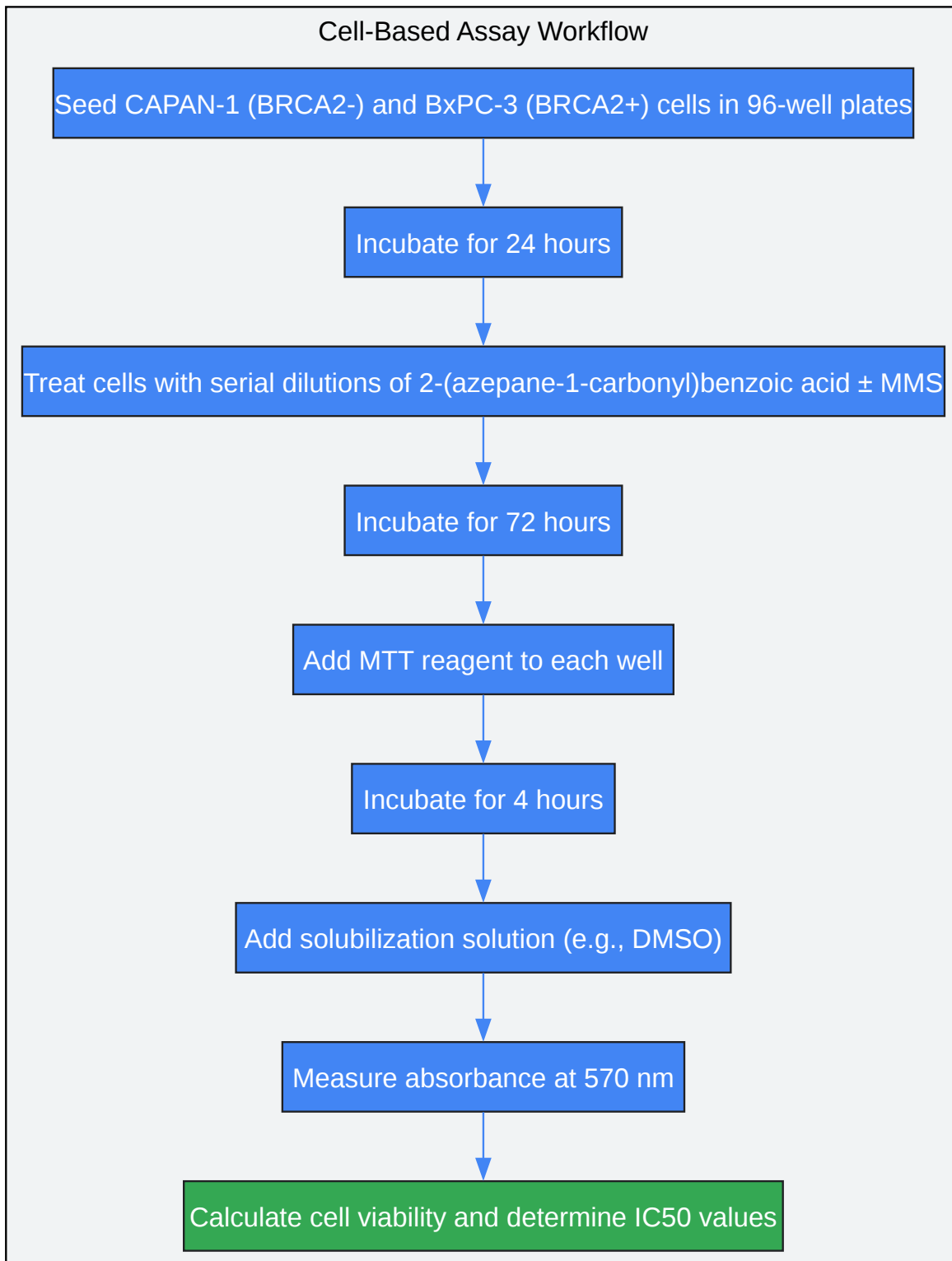
carbonyl)benzoic acid" as a PARP-1 inhibitor by assessing its ability to induce synthetic lethality in a BRCA2-deficient cancer cell line.

Principle of the Assay

This assay quantifies the cytotoxic effect of "**2-(azepane-1-carbonyl)benzoic acid**" in combination with a DNA-damaging agent, methyl methanesulfonate (MMS), on a BRCA2-deficient cell line (CAPAN-1) compared to a BRCA2-proficient cell line (BxPC-3). MMS induces DNA lesions that are primarily repaired by the PARP-1-mediated BER pathway. In the presence of a PARP-1 inhibitor, these lesions persist and lead to cell death, particularly in the BRCA2-deficient cells. Cell viability is measured using a colorimetric MTT assay, which determines the metabolic activity of living cells.^{[7][8][9][10]}

Signaling Pathway





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